molecular formula C15H14BrN3O2S B4983926 6-methyl-3-(4-nitrobenzyl)-1,3-benzothiazol-2(3H)-imine hydrobromide

6-methyl-3-(4-nitrobenzyl)-1,3-benzothiazol-2(3H)-imine hydrobromide

Cat. No. B4983926
M. Wt: 380.3 g/mol
InChI Key: DFHLBVWZPSRTOE-UHFFFAOYSA-N
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Description

6-methyl-3-(4-nitrobenzyl)-1,3-benzothiazol-2(3H)-imine hydrobromide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. It is a benzothiazole derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 6-methyl-3-(4-nitrobenzyl)-1,3-benzothiazol-2(3H)-imine hydrobromide is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of microorganisms by disrupting the cell membrane and inhibiting the synthesis of nucleic acids.
Biochemical and Physiological Effects:
6-methyl-3-(4-nitrobenzyl)-1,3-benzothiazol-2(3H)-imine hydrobromide has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. It has also been found to modulate the immune system by regulating the production of cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 6-methyl-3-(4-nitrobenzyl)-1,3-benzothiazol-2(3H)-imine hydrobromide in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility in water and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for the research on 6-methyl-3-(4-nitrobenzyl)-1,3-benzothiazol-2(3H)-imine hydrobromide. These include:
1. Developing novel synthesis methods to improve the yield and purity of the compound.
2. Investigating the potential applications of the compound in the treatment of various diseases, including cancer, infections, and neurodegenerative disorders.
3. Studying the mechanism of action of the compound in more detail to understand its molecular targets and pathways.
4. Developing new derivatives of the compound with improved properties, such as solubility and selectivity.
5. Exploring the use of the compound as a diagnostic tool for detecting diseases.
Conclusion:
In conclusion, 6-methyl-3-(4-nitrobenzyl)-1,3-benzothiazol-2(3H)-imine hydrobromide is a promising compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new derivatives with improved properties.

Synthesis Methods

The synthesis of 6-methyl-3-(4-nitrobenzyl)-1,3-benzothiazol-2(3H)-imine hydrobromide has been carried out using different methods. One of the commonly used methods is the condensation reaction of 2-amino-6-methylbenzothiazole and 4-nitrobenzaldehyde in the presence of hydrobromic acid. The product is then purified using recrystallization.

Scientific Research Applications

6-methyl-3-(4-nitrobenzyl)-1,3-benzothiazol-2(3H)-imine hydrobromide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antitumor, and antioxidant activities. It has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

6-methyl-3-[(4-nitrophenyl)methyl]-1,3-benzothiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S.BrH/c1-10-2-7-13-14(8-10)21-15(16)17(13)9-11-3-5-12(6-4-11)18(19)20;/h2-8,16H,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHLBVWZPSRTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=N)S2)CC3=CC=C(C=C3)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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